3-Methyl-1,2,4-oxadiazole-5-carboxylic acid
Overview
Description
3-Methyl-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound containing a five-membered ring with one oxygen atom and two nitrogen atoms. This compound is part of the oxadiazole family, which is known for its diverse biological and chemical properties. The presence of nitrogen and oxygen atoms in the ring structure imparts unique electronic properties, making it a valuable scaffold in medicinal chemistry and material science .
Mechanism of Action
Target of Action
3-Methyl-1,2,4-oxadiazole-5-carboxylic acid is a member of the 1,2,4-oxadiazole family, which has been synthesized as anti-infective agents . The primary targets of this compound are likely to be the pathogens causing infectious diseases such as tuberculosis, malaria, Chagas disease, nosocomial infections, and SARS CoV-2 .
Mode of Action
It is known that 1,2,4-oxadiazoles interact with their targets, causing changes that lead to their anti-infective activities . For instance, some compounds in this family have been studied for their interaction with Trypanosoma cruzi cysteine protease cruzain .
Biochemical Pathways
Given its anti-infective properties, it is likely that it interferes with the biochemical pathways essential for the survival and replication of the targeted pathogens .
Pharmacokinetics
The compound has a molecular weight of 128086 Da , which suggests it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its water solubility at 25°C is estimated to be 1.131e+005 mg/L , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its anti-infective properties. By interacting with its targets, it may inhibit the growth or replication of the pathogens, leading to their eventual elimination .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation in the presence of a base such as TBAF (tetra-n-butylammonium fluoride) in THF (tetrahydrofuran) at room temperature . Another approach involves the reaction of benzaldehyde with malonic acid in the presence of piperidine, followed by reaction with amidoxime using carbonyl diimidazoles in toluene .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,2,4-oxadiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
3-Methyl-1,2,4-oxadiazole-5-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and materials.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer with different electronic properties and reactivity.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Widely studied for its pharmacological activities and used in drug development
Uniqueness
3-Methyl-1,2,4-oxadiazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing novel bioactive molecules and materials with tailored properties .
Properties
IUPAC Name |
3-methyl-1,2,4-oxadiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c1-2-5-3(4(7)8)9-6-2/h1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNNJRNVSNNCGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20615539 | |
Record name | 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20615539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944906-32-5 | |
Record name | 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20615539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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